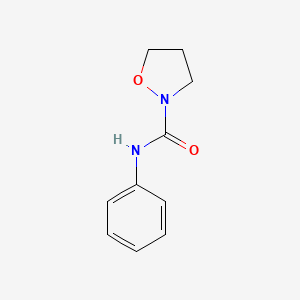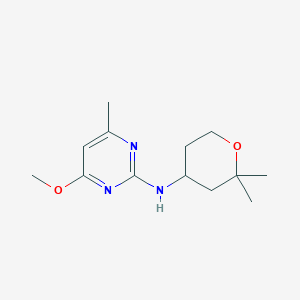![molecular formula C14H18N2O3 B6642556 N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6642556.png)
N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide, also known as MP-10, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide involves its binding to the dopamine transporter. This binding inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This increased dopamine signaling can have a variety of effects on behavior and cognition, depending on the specific brain region and receptor subtypes involved.
Biochemical and physiological effects:
N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopamine signaling, it has also been shown to affect the levels of other neurotransmitters, such as norepinephrine and serotonin. It has also been shown to have effects on heart rate and blood pressure, as well as on immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide in lab experiments is its selectivity for the dopamine transporter. This allows researchers to study the effects of dopamine specifically, without the confounding effects of other neurotransmitters. However, one limitation of N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide is its relatively short half-life, which can make it difficult to study its effects over longer time periods.
Direcciones Futuras
There are many potential future directions for research on N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide. One area of interest is its potential as a tool for studying the role of dopamine in addiction and other psychiatric disorders. It may also be useful for studying the effects of dopamine on learning and memory, as well as on social behavior. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide, in order to optimize its use in scientific research.
Métodos De Síntesis
The synthesis of N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide involves a multi-step process that begins with the reaction of 3-methoxybenzylamine with ethyl 6-oxopiperidine-3-carboxylate to form an intermediate compound. This intermediate is then treated with acetic anhydride and pyridine to yield the final product, N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of particular interest is its potential as a tool for studying the role of certain neurotransmitters in the brain. N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide has been shown to bind selectively to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes it a useful tool for studying the effects of dopamine on behavior and cognition.
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-12-4-2-3-10(7-12)8-16-14(18)11-5-6-13(17)15-9-11/h2-4,7,11H,5-6,8-9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWATVGLQNICAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-[(5-Fluoropyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6642489.png)


![N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide](/img/structure/B6642509.png)

![1-(4-Chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]ethanol](/img/structure/B6642537.png)
![[1-(2-Amino-6-methylpyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B6642545.png)

![N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine](/img/structure/B6642568.png)

![4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine](/img/structure/B6642579.png)
![6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B6642584.png)